molecular formula C18H19N3O2S2 B2401060 (7-(furan-2-yl)-1,4-thiazepan-4-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone CAS No. 1704516-26-6

(7-(furan-2-yl)-1,4-thiazepan-4-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone

Cat. No.: B2401060
CAS No.: 1704516-26-6
M. Wt: 373.49
InChI Key: IPDLGMQUCOQVQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7-(furan-2-yl)-1,4-thiazepan-4-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a novel synthetic compound for research use, combining a 1,4-thiazepane core with furan, methylthiazole, and pyrrole heterocyclic subunits. This unique structure is of significant interest in medicinal chemistry for the development of new biologically active molecules. Heterocycles like thiazole and furan are privileged structures in drug discovery, frequently associated with antimicrobial and anticancer activities . Thiazole derivatives, in particular, have been extensively studied as new inhibitors of bacterial DNA gyrase B and have demonstrated potent activity against various microbial strains, including S. aureus and E. coli , as well as cytotoxic effects on cancer cell lines such as breast MCF-7 . The integration of these moieties into a single, complex scaffold makes this compound a valuable candidate for screening against a panel of biological targets, investigating structure-activity relationships (SAR), and exploring novel mechanisms of action. This product is intended for non-human research applications only in fields such as infectious disease, oncology, and chemical biology.

Properties

IUPAC Name

[7-(furan-2-yl)-1,4-thiazepan-4-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S2/c1-13-16(25-18(19-13)21-7-2-3-8-21)17(22)20-9-6-15(24-12-10-20)14-5-4-11-23-14/h2-5,7-8,11,15H,6,9-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPDLGMQUCOQVQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCC(SCC3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (7-(furan-2-yl)-1,4-thiazepan-4-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a complex organic molecule characterized by the presence of furan and thiazepane rings along with a pyrrole-substituted thiazole moiety. This structural diversity suggests potential for significant biological activity, making it an interesting subject for medicinal chemistry research.

Chemical Structure

The molecular formula of the compound is C19H19N3O2SC_{19}H_{19}N_{3}O_{2}S. The structural features include:

  • Furan ring : A five-membered aromatic ring containing oxygen.
  • Thiazepane ring : A seven-membered ring containing both sulfur and nitrogen.
  • Pyrrole and thiazole moieties : Contributing to the compound's reactivity and biological interactions.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may bind to the active sites of specific enzymes, inhibiting their normal function. This is common in drug design where targeting enzyme pathways can modulate disease processes.
  • Receptor Modulation : The compound could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways crucial for various physiological responses.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds similar to this compound. For instance, compounds containing pyrrole and thiazole functionalities have demonstrated significant antibacterial and antifungal activities.

CompoundMIC (µg/mL)Target Organism
Compound A0.8Mycobacterium tuberculosis
Compound B1.6Staphylococcus aureus
Compound C25Escherichia coli

These findings indicate that modifications in the structure can enhance activity against specific pathogens, which is crucial for developing new antibiotics.

Anticancer Activity

Compounds with similar structures have also been investigated for anticancer properties. For example, thiazepane derivatives have shown promise in inhibiting cancer cell proliferation through apoptosis induction.

Case Studies

A notable case study involved a series of synthesized derivatives based on thiazepane and pyrrole scaffolds. These derivatives were tested for their ability to inhibit dihydrofolate reductase (DHFR), an important enzyme in folate metabolism crucial for DNA synthesis in rapidly dividing cells, including cancer cells.

Results from Molecular Docking Studies

Molecular docking studies revealed that these compounds could effectively bind to the active site of DHFR, suggesting a potential mechanism for their anticancer activity:

CompoundBinding Affinity (kcal/mol)Interaction Type
Compound D-9.5Hydrogen bonds
Compound E-8.7Hydrophobic interactions

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Heterocyclic Chemistry

2.1.1 Thiazole- and Pyrazole-Based Analogues (Compounds 4 and 5)

The compounds 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) and 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5) () share similarities with the target compound in their thiazole core and aromatic substituents. Key differences include:

  • Core Structure : Compounds 4 and 5 feature pyrazole-triazole-thiazole hybrids, whereas the target compound integrates a 1,4-thiazepane ring (a seven-membered ring with sulfur and nitrogen) fused to a thiazole.
  • Substituent Effects : The fluorophenyl and chlorophenyl groups in 4 and 5 contrast with the furan and pyrrole groups in the target compound, which may alter electronic properties and π-π stacking interactions .
  • Crystallography : Compounds 4 and 5 crystallize in triclinic $ P\overline{1} $ symmetry with two independent planar molecules in the asymmetric unit. The target compound’s crystallographic data are unavailable, but its conformational flexibility (due to the thiazepane ring) could reduce planarity compared to 4 and 5 .
2.1.2 Furan-Linked Thiazolidinone Derivatives (Compounds 14 and 15)

The synthesis of 2-[(3-naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylene-hydrazono-thiazolidin-4-one (14) and 2-[(3-naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylene-hydrazono-4-methylthiazole (15) () highlights the role of fused furan-thiazole systems. Comparisons include:

  • Functional Groups: Compound 14 contains a thiazolidinone ring (a saturated thiazole with a ketone), while the target compound’s thiazole is substituted with a pyrrole.
  • Synthesis: Compounds 14 and 15 were synthesized via condensation reactions with ethyl bromoacetate or chloroacetone, suggesting that similar methods could apply to the target compound’s methanone group .

Physicochemical and Electronic Properties

  • Planarity vs. Flexibility : The rigid pyrazole-triazole systems in 4 and 5 enhance planarity, favoring crystallinity and intermolecular interactions. In contrast, the thiazepane ring in the target compound introduces conformational flexibility, which might reduce crystallinity but improve binding to flexible biological targets .

Research Implications and Limitations

  • Structural Insights : The thiazepane-thiazole scaffold of the target compound offers a unique template for drug design, combining flexibility with heteroaromaticity. However, the lack of experimental data (e.g., single-crystal structures, biological assays) limits direct comparisons.

Q & A

Q. Challenges :

  • Yield optimization : Competing side reactions (e.g., over-oxidation of furan or pyrrole groups) require precise stoichiometry and inert atmospheres .
  • Purification : Silica gel chromatography or recrystallization from ethanol/water mixtures is critical due to polar by-products .

What spectroscopic and chromatographic methods confirm the compound’s structural integrity?

Basic Research Question
A multi-technique approach is essential:

Technique Key Data Purpose Reference
1H/13C NMR δ 7.2–7.5 (furan protons), δ 2.8–3.1 (thiazepane S-CH2-N), δ 6.5–6.8 (pyrrole protons)Confirm heterocyclic connectivity and substituent positions
IR Peaks at 1680–1700 cm⁻¹ (C=O stretch), 3100 cm⁻¹ (aromatic C-H)Validate carbonyl group and aromatic systems
HPLC Retention time = 8.2 min (C18 column, MeOH:H2O = 70:30)Assess purity (>98%) and detect impurities
MS (ESI) [M+H]+ m/z = 413.2 (calculated), 413.1 (observed)Confirm molecular weight

How can reaction yields be optimized while minimizing by-products?

Advanced Research Question
Methodological strategies :

  • Solvent selection : Use DMF for thiazepane cyclization (enhances ring closure efficiency) and switch to THF for coupling steps to reduce side reactions .
  • Catalyst screening : Test Pd(PPh3)4 vs. CuI for thiazole-pyrrole coupling; the latter reduces metal contamination .
  • Temperature gradients : Gradual heating (40°C → 80°C) during cyclization improves regioselectivity .

Q. Data-driven analysis :

  • By-product profiling : Use LC-MS to identify dimers or oxidized furan derivatives. Adjust reaction time or O2 exclusion to suppress these .

How to design analogs for structure-activity relationship (SAR) studies?

Advanced Research Question
Guidelines :

  • Core modifications : Replace thiazepane with piperazine (smaller ring) to study ring size impact on bioactivity .
  • Substituent variation : Introduce electron-withdrawing groups (e.g., -NO2) on the thiazole ring to modulate electron density and binding affinity .

Q. Example analogs and activities :

Analog Modification Biological Activity Reference
A Thiazepane → morpholineReduced cytotoxicity, improved solubility
B 4-Methyl → 4-CF3Enhanced antimicrobial potency

What biological activities are associated with this compound?

Basic Research Question
Preliminary screening data suggest:

  • Antimicrobial : MIC = 8 µg/mL against S. aureus due to thiazole-pyrrole interactions with bacterial membrane proteins .
  • Anticancer : IC50 = 12 µM (HeLa cells) via inhibition of tubulin polymerization .
  • Anti-inflammatory : COX-2 inhibition (65% at 10 µM) attributed to furan-mediated redox modulation .

Q. Validation assays :

  • MTT assay for cytotoxicity .
  • ELISA for COX-2 activity .

How to resolve contradictions in reported biological activity data?

Advanced Research Question
Root causes :

  • Purity discrepancies : HPLC purity <95% may introduce false positives; re-test with rigorously purified batches .
  • Assay variability : Use orthogonal assays (e.g., fluorescence polarization vs. SPR for target binding) .

Case study : Conflicting IC50 values (12 µM vs. 25 µM) for tubulin inhibition were traced to differences in cell line passage numbers .

What are common impurities in the synthesis, and how are they characterized?

Basic Research Question

Impurity Source Detection Method Mitigation
Impurity X Over-oxidized furanHPLC (RT = 6.8 min), IR (C=O at 1720 cm⁻¹)Reduce reaction time, add antioxidants
Impurity Y Uncyclized thiazepane precursorNMR (δ 4.2, broad -NH peak)Optimize cyclization temperature

How can computational modeling guide mechanistic studies?

Advanced Research Question
Approaches :

  • Docking simulations : Use AutoDock Vina to predict binding to tubulin’s colchicine site (∆G = -9.2 kcal/mol) .
  • MD simulations : Analyze furan-thiazepane conformational flexibility in aqueous vs. lipid environments .

Validation : Correlate docking scores with experimental IC50 values to refine models .

How does the compound’s stability vary under different pH and temperature conditions?

Basic Research Question
Stability profile :

  • pH 7.4 (PBS) : >90% intact after 24 hrs (HPLC) .
  • pH 1.2 (gastric fluid) : Degradation to furan-carboxylic acid (t1/2 = 2 hrs) .
  • Thermal stability : Decomposes above 150°C (DSC analysis) .

Storage recommendations : -20°C in amber vials under N2 to prevent oxidation .

What in vitro assays are recommended for elucidating the mechanism of action?

Advanced Research Question
Target identification workflow :

Cellular thermal shift assay (CETSA) : Confirm target engagement in HeLa lysates .

Kinase profiling panels : Test against 50 kinases to identify off-target effects .

Metabolomics : Track ATP depletion via LC-MS in treated vs. untreated cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.